2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL
CAS No.: 429651-60-5
Cat. No.: VC2011585
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 429651-60-5 |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 2-[2-(2-aminophenyl)ethenyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C17H14N2O/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H,18H2 |
| Standard InChI Key | YOUDUYWZJMYLBJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)N |
| Canonical SMILES | C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)N |
Introduction
Basic Information and Chemical Identity
2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL is a quinoline derivative characterized by specific structural elements that contribute to its unique chemical and biological properties. The compound is identified by several key parameters that establish its chemical identity.
Chemical Identifiers and Properties
The compound is unambiguously identified through various chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL
| Parameter | Information |
|---|---|
| CAS Number | 429651-60-5 |
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 2-[(E)-2-(2-aminophenyl)ethenyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C17H14N2O/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H,18H2/b10-8+ |
| InChIKey | YOUDUYWZJMYLBJ-CSKARUKUSA-N |
| SMILES | C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)N |
The compound belongs to the class of D−π–A type quinoline derivatives, which are characterized by an extended conjugated system that enhances their photophysical properties. This specific molecular configuration plays a crucial role in determining the compound's chemical behavior and potential applications.
Structural Characteristics
2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL features a quinoline ring system with a hydroxyl group at the 8-position and an ethenyl group linked to a 2-aminophenyl moiety. This distinctive structure contributes to its unique electronic and photophysical properties. The compound's extended conjugated system plays a significant role in its ability to participate in various chemical interactions and biological activities.
The "(E)" designation in the compound's name indicates the trans configuration of the double bond in the vinyl group, which is an important structural feature that affects its three-dimensional arrangement and subsequent interactions with biological targets . This specific stereochemistry may contribute significantly to the compound's biological activity profile.
Synthesis and Preparation Methods
Understanding the synthesis routes for 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL is crucial for researchers seeking to produce this compound for further study or application. Several approaches have been documented in the literature.
Physical and Chemical Properties
The physical and chemical properties of 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL are influenced by its unique structural features and contribute to its behavior in various applications.
Physical Properties
2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL is typically available as a solid compound with specific physical characteristics. While detailed information on its appearance, melting point, and solubility is limited in the available literature, its molecular weight of 262.30 g/mol places it in a range typical for small-molecule drug-like compounds .
Chemical Properties and Reactivity
The chemical reactivity of 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL is largely determined by its functional groups:
-
The hydroxyl group at the 8-position of the quinoline ring can participate in hydrogen bonding interactions and may undergo reactions typical of phenolic compounds.
-
The amino group on the phenyl ring provides a site for nucleophilic reactions and can be used for further functionalization.
-
The quinoline core contributes to the compound's aromatic character and can participate in electrophilic aromatic substitution reactions.
-
The vinyl linkage (ethenyl group) provides rigidity to the structure while maintaining some degree of conformational flexibility.
Biological Activities and Applications
2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL and structurally related quinoline derivatives exhibit various biological activities that make them promising candidates for medicinal applications.
Antimicrobial Properties
Quinoline derivatives, including those similar to 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL, have been studied for their antimicrobial effects. These compounds may exhibit antimicrobial properties by targeting microbial enzymes crucial for DNA replication, making them potential therapeutic agents for bacterial and fungal infections.
Anticancer Activity
Research on quinoline derivatives indicates potential anticancer applications for compounds like 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL. Some quinoline-based compounds have demonstrated good to excellent antiproliferative effects against various cancer cell lines.
The anticancer activity of these compounds is often attributed to their ability to interact with specific biological targets involved in cancer cell proliferation. The presence of the quinoline core with various substituents can modulate these interactions, potentially enhancing efficacy against specific cancer types.
Structure-Activity Relationships
Understanding the relationship between the structure of 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL and its observed activities provides insights for rational design of new derivatives with enhanced properties.
Key Structure-Activity Insights
Several structural features of 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL are particularly important for its observed activities:
-
The quinoline core provides a rigid aromatic scaffold that can intercalate with DNA or interact with protein binding sites.
-
The hydroxyl group at the 8-position may participate in hydrogen bonding with biological targets and can potentially coordinate with metal ions.
-
The vinyl linker establishes a specific distance and orientation between the quinoline and aminophenyl moieties, which may be critical for optimal interaction with biological targets.
-
The 2-aminophenyl group provides additional possibilities for hydrogen bonding and other non-covalent interactions with biological receptors.
These structure-activity insights are valuable for medicinal chemists seeking to design new quinoline derivatives with enhanced biological activities or specific targeting properties.
Analytical Methods and Characterization
Proper characterization of 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL is essential for confirming its identity, purity, and structural features.
Spectroscopic Analysis
Various spectroscopic techniques can be employed to characterize 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the compound's structure, including the configuration of the vinyl double bond and the positions of functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl group (OH stretching), amino group (NH stretching), and aromatic rings.
-
UV-Visible Spectroscopy: Given the extended conjugation in the molecule, UV-Vis spectroscopy can provide valuable information about its electronic transitions and potential photophysical properties.
-
Mass Spectrometry: Mass spectrometry can confirm the molecular weight of the compound and provide information about its fragmentation pattern.
Crystallographic Analysis
X-ray crystallography, when applicable, can provide definitive information about the three-dimensional structure of 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL, including bond lengths, angles, and the configuration of the vinyl double bond. This information is crucial for understanding the compound's potential interactions with biological targets.
Current Research and Future Prospects
Research on 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL and related quinoline derivatives continues to evolve, with new applications and insights emerging regularly.
Recent Research Findings
Recent studies have explored various aspects of quinoline derivatives like 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL:
-
Metal Complex Formation: Research has investigated the formation of metal complexes with quinoline derivatives, including copper complexes that show cytotoxic activity . The ability of these compounds to form complexes with transition metals may contribute to their biological activities.
-
Photophysical Properties: Studies on the photophysical properties of quinoline derivatives have revealed interesting behavior related to excited-state intramolecular proton transfer (ESIPT), which could be exploited in various applications.
-
Synthetic Methodology: Advances in synthetic methods, including Brønsted acid-catalyzed reactions of 2-alkynylanilines, have provided new routes to quinoline derivatives and related compounds .
Future Research Directions
Several promising directions for future research on 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL and related compounds can be identified:
-
Targeted Drug Design: The development of 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL derivatives with enhanced specificity for particular biological targets could lead to new therapeutic agents.
-
Combination Therapy: Investigation of potential synergistic effects when 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL or its derivatives are used in combination with established therapeutic agents.
-
Advanced Materials: Exploration of the compound's potential in advanced materials applications, particularly in optoelectronic devices, sensors, or bioimaging.
-
Mechanism Studies: Detailed investigations into the mechanisms underlying the biological activities of 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL, which could guide the rational design of more effective derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume